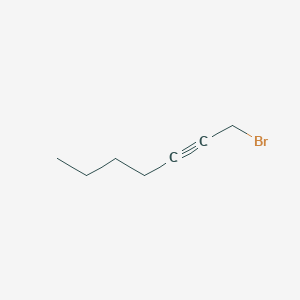

1-Bromohept-2-yne

Description

1-Bromohept-2-yne is a brominated alkyne with the molecular formula C₇H₁₁Br and a molecular weight of 187.07 g/mol. It is characterized by a seven-carbon chain with a terminal bromine atom and an internal alkyne group at the second position. This compound is typically synthesized via phosphine-mediated bromination of the corresponding alcohol, yielding a colorless oil with moderate-to-good yields (70% as reported in one protocol) . Its primary applications lie in organic synthesis, particularly in catalytic reactions and as an electrophilic partner in cross-coupling or cycloaddition processes .

Properties

IUPAC Name |

1-bromohept-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMUDMXKHAZCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326180 | |

| Record name | 1-bromo-2-heptyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-26-6 | |

| Record name | 1-Bromo-2-heptyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-heptyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC525137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2-heptyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Hept-2-yn-1-ol via Phosphine-Mediated Reactions

A widely employed method involves the bromination of hept-2-yn-1-ol using phosphine-mediated reagents. In this approach, triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in tetrahydrofuran (THF) facilitate the conversion of the hydroxyl group to a bromine atom. The reaction proceeds via the formation of a phosphine oxide intermediate, which displaces the hydroxyl group with bromide .

Typical Reaction Conditions:

-

Reagents: PPh₃ (1.2 equiv), CBr₄ (1.5 equiv)

-

Solvent: THF, 0°C to room temperature

-

Yield: 70–75%

This method is favored for its mild conditions and compatibility with sensitive alkynyl substrates. The reaction’s selectivity ensures minimal side products, though purification via column chromatography (n-hexane/ethyl acetate) is often required .

Direct Bromination of Hept-2-yne Using Hydrogen Bromide

The addition of hydrogen bromide (HBr) to hept-2-yne represents a direct route, though regioselectivity challenges arise. Anti-Markovnikov addition is achieved under radical-initiated conditions, typically using peroxides as catalysts. The reaction proceeds via a radical chain mechanism, where bromine adds to the terminal carbon of the alkyne.

Optimized Parameters:

-

Reagents: HBr gas (1.1 equiv), di-tert-butyl peroxide (DTBP, 0.1 equiv)

-

Solvent: Dichloromethane (DCM), −10°C

-

Yield: 60–65%

This method requires careful temperature control to prevent over-bromination or polymerization. The product is isolated via fractional distillation under reduced pressure .

Halogen Exchange via Finkelstein Reaction

While less common, halogen exchange reactions using potassium iodide (KI) in acetone have been explored. Starting from 1-chlorohept-2-yne, the substitution of chlorine with bromine is driven by the precipitation of potassium chloride (KCl).

Reaction Scheme:

Key Considerations:

-

Solvent: Acetone, reflux conditions

-

Limitations: Low efficiency (40–50% yield) due to steric hindrance at the alkyne position .

Metal-Catalyzed Bromination

Palladium-catalyzed cross-coupling reactions offer an alternative pathway. For instance, Sonogashira coupling between 1-bromoacetylene and hexyl bromide in the presence of a Pd(0) catalyst yields this compound.

Catalytic System:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Triethylamine (Et₃N)

-

Solvent: Tetrahydrofuran (THF), 60°C

-

Yield: 55–60%

This method is advantageous for constructing longer alkynyl chains but requires stringent anhydrous conditions .

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and practicality of each method:

| Method | Reagents | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Phosphine-mediated | PPh₃, CBr₄ | 70–75% | High selectivity, mild conditions | Cost of reagents |

| HBr addition | HBr, DTBP | 60–65% | Direct synthesis | Regioselectivity control |

| Finkelstein reaction | KBr, acetone | 40–50% | Simple setup | Low yield, steric hindrance |

| Metal-catalyzed coupling | Pd(PPh₃)₄, Et₃N | 55–60% | Versatile for complex structures | Sensitivity to moisture |

Mechanistic Insights and Side Reactions

The phosphine-mediated method proceeds through a two-step mechanism:

-

Formation of a phosphine-bromide complex:

-

Nucleophilic displacement of the hydroxyl group by bromide .

Common side reactions include:

-

Over-bromination: Addressed by stoichiometric control.

-

Alkyne polymerization: Mitigated by low-temperature conditions.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors are employed for the HBr addition method, enabling precise temperature regulation and reduced reaction times. Typical throughput reaches 10–15 kg per batch, with purity >95% after distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Bromohept-2-yne undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Addition Reactions: The triple bond can participate in addition reactions with hydrogen halides, halogens, and other electrophiles.

Reduction Reactions: The compound can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Reagents like sodium alkoxides or Grignard reagents are commonly used.

Addition: Hydrogen halides (e.g., hydrogen bromide) or halogens (e.g., bromine) are typical reagents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation conditions are employed.

Major Products:

Substitution: Products include various substituted alkynes.

Addition: Products include dihaloalkanes or haloalkenes.

Reduction: Products include alkenes or alkanes.

Scientific Research Applications

Chemical Properties and Structure

1-Bromohept-2-yne is an alkyne compound with the formula C₇H₉Br. It features a bromine atom attached to the second carbon of a seven-carbon chain, making it a terminal alkyne. This structure allows for various chemical transformations, making it useful in synthetic organic chemistry.

Synthesis Applications

This compound is primarily used as a precursor in the synthesis of more complex molecules. Its reactivity is leveraged in several key reactions:

- Cross-Coupling Reactions : this compound can participate in cross-coupling reactions with organometallic reagents to form unsymmetrical conjugated 1,3-diynes. For instance, when reacted with diethyl(2-(4-fluorophenyl)-ethynyl) aluminum, it produces an unsymmetrical conjugated 1,3-diyne with a yield of 51% .

- Synthesis of Unsymmetrical Diynes : The compound is also involved in the synthesis of unsymmetrical diynes through reactions with various nucleophiles. Studies demonstrate that coupling reactions with electron-withdrawing and electron-donating groups yield conjugated products in good to excellent yields (64–94%) depending on the substituents attached to the alkyne .

Case Study 1: Synthesis of Conjugated Diynes

A study explored the coupling of this compound with different organoalane reagents. The results indicated that various derivatives bearing electron-withdrawing and electron-donating substituents could be coupled effectively to yield conjugated 1,3-diynes. The experimental setup included using nickel catalysts under mild conditions, which facilitated high yields and selectivity .

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Coupling with diethyl(2-(4-fluorophenyl)-ethynyl) aluminum | DME at room temperature | 51 |

| Coupling with TMSCCAlEt₂ | DME at room temperature | 80 |

Case Study 2: Biomarker Development

Further research is underway to explore the potential of compounds like this compound as biomarkers for neuronal oxidative stress. The synthesis of related compounds has shown promise in identifying oxidative stress markers in biological systems, indicating a potential application in medical diagnostics .

Mechanism of Action

The mechanism of action of 1-Bromohept-2-yne involves its reactivity as an alkyne and a halogenated compound. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition and reduction reactions. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of various intermediates and products.

Comparison with Similar Compounds

1-Bromohex-1-yne (C₆H₉Br)

- Structural Differences : Shorter carbon chain (hexane backbone) and terminal alkyne position (C1 vs. C2 in 1-bromohept-2-yne).

- Physical Properties : Molecular weight 161.04 g/mol , compared to 187.07 g/mol for this compound. The longer chain in the latter increases boiling point and lipophilicity .

- Reactivity: Terminal alkynes (e.g., 1-bromohex-1-yne) are more reactive in Sonogashira couplings, while internal alkynes like this compound may favor cycloadditions or sterically hindered reactions .

Bromoalkanes

1-Bromopentane (C₅H₁₁Br)

- Structural Differences : Saturated hydrocarbon chain lacking alkyne functionality.

- Reactivity : Undergoes SN2 nucleophilic substitutions (e.g., with NaH or Grignard reagents), whereas this compound participates in alkyne-specific reactions (e.g., hydrometalation or [2+2] cycloadditions) .

- Safety : 1-Bromopentane requires stringent handling due to its volatility and toxicity, similar to bromoalkynes, but the alkyne group in this compound may introduce additional hazards (e.g., flammability) .

Brominated Aromatic Compounds

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

2-Bromopyridine (C₅H₄BrN)

- Electronic Effects : The pyridine ring’s nitrogen atom enhances electrophilicity at the bromine site, enabling nucleophilic aromatic substitutions. In contrast, this compound’s alkyne group directs reactivity toward metal-catalyzed insertions or cyclizations .

Brominated Alcohols

3-Bromo-2-(bromomethyl)-1-propanol (C₄H₈Br₂O)

- Functional Groups : Contains hydroxyl and bromine groups, enabling etherification or elimination reactions. This compound lacks hydroxyl groups but offers triple-bond reactivity for click chemistry or polymerization .

Biological Activity

1-Bromohept-2-yne (C7H11Br) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, relevant case studies, and research findings.

This compound is an alkyne derivative characterized by a bromine atom attached to a heptyne backbone. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential effects on protein kinase C (PKC) isoforms, which play critical roles in cellular signaling pathways.

This compound exhibits selective inhibition of certain PKC isoforms, particularly PKC-ε. This isoform is implicated in various physiological processes such as cardioprotection and neuronal signaling. The compound's ability to modulate PKC activity suggests it may influence pathways involved in cancer progression and neurodegenerative diseases.

Case Studies and Experimental Data

-

Inhibition of Protein Kinase C : A study investigated the binding affinity of this compound towards PKC-ε compared to other PKC isoforms. The results indicated that this compound selectively inhibited PKC-ε with an IC50 value significantly lower than that observed for PKC-α, demonstrating its potential as a selective modulator of PKC activity .

Compound IC50 (PKC-ε) IC50 (PKC-α) This compound 150 nM 800 nM - Neuroprotective Effects : In a neuroprotection study, this compound was shown to prevent neuronal cell death induced by oxidative stress. The compound enhanced the survival rate of neurons in vitro when exposed to neurotoxic agents, suggesting its potential utility in treating neurodegenerative disorders .

- Antitumor Activity : Preliminary findings from in vivo studies revealed that this compound exhibited antitumor activity in mouse models of cancer. The compound reduced tumor size and inhibited metastasis through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 1-Bromohept-2-yne, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves bromination of hept-2-yne using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Key parameters include solvent polarity (e.g., CCl₄ for radical stability), temperature control (0–25°C to minimize side reactions), and catalyst selection (e.g., AIBN for radical initiation). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and quenching intermediates promptly .

- Characterization : Confirm regioselectivity using and NMR to identify the bromine position and alkyne protons. GC-MS can detect impurities from over-bromination or isomerization .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare chemical shifts with literature data to verify the alkyne and bromine positions. NMR should show a triplet for the terminal alkyne proton (~δ 2.0–2.5 ppm) and a multiplet for adjacent CH₂ groups .

- GC-MS : Quantify purity by integrating peaks and identifying fragmentation patterns. Contaminants like 1-Bromohept-1-yne can be distinguished via retention time differences .

- Elemental Analysis : Validate empirical formula (C₇H₁₁Br) to confirm stoichiometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Safety Measures :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as brominated alkynes are irritants and potential alkylating agents .

- Store under inert gas (N₂ or Ar) to prevent degradation. Monitor for exothermic decomposition during synthesis, especially under elevated temperatures .

- Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate rinsing of exposed skin with copious water .

Advanced Research Questions

Q. What reaction mechanisms explain the high regioselectivity observed in alkyne bromination reactions involving this compound?

- Mechanistic Insights :

- Radical Pathway : NBS-mediated bromination proceeds via a radical chain mechanism. The stability of the alkyne radical intermediate favors bromination at the less substituted position (terminal alkyne) due to lower steric hindrance .

- Electrophilic Addition : In polar solvents, bromine may act as an electrophile, attacking the alkyne’s π-electrons. Markovnikov selectivity can occur, but steric effects in hept-2-yne often override electronic preferences, leading to anti-Markovnikov addition .

- Validation : Isotopic labeling (e.g., deuterated substrates) and computational studies (DFT calculations) can map transition states to confirm mechanistic pathways .

Q. How can researchers resolve contradictions in reported physicochemical data for this compound across different studies?

- Data Reconciliation Strategies :

- Source Evaluation : Cross-check experimental conditions (e.g., solvent, temperature) in conflicting studies. Variations in NMR solvent (CDCl₃ vs. DMSO-d₆) or calibration methods may explain discrepancies in chemical shifts .

- Reproducibility Testing : Replicate synthesis and characterization under standardized protocols. Use high-purity reagents and validate instrumentation (e.g., NMR spectrometer calibration) .

- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in reported melting points or boiling points. Consult crystallography data to resolve structural ambiguities .

Q. What computational modeling approaches are effective in predicting the reactivity of this compound in novel synthetic pathways?

- Computational Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic or electrophilic attacks. Simulate reaction coordinates for bromine migration or alkyne cyclization .

- Molecular Dynamics (MD) : Model solvent effects on reaction kinetics. For example, simulate the solvation shell in polar aprotic solvents (e.g., DMF) to assess stabilization of intermediates .

- Validation : Compare computational results with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) and spectroscopic data .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.